An In-depth Technical Guide to 2-(N-Boc-N-methylamino)ethanethiol: Synthesis, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to 2-(N-Boc-N-methylamino)ethanethiol: Synthesis, Properties, and Applications in Bioconjugation
Abstract
2-(N-Boc-N-methylamino)ethanethiol is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. Its unique architecture, featuring a nucleophilic thiol and a tert-butyloxycarbonyl (Boc)-protected secondary amine, provides a versatile platform for sequential and site-specific chemical modifications. The thiol moiety allows for robust covalent bond formation with a variety of electrophilic partners, most notably maleimides, in bioconjugation strategies. The Boc-protected amine offers a stable yet readily cleavable handle for subsequent functionalization, enabling the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and core applications of this linker, complete with detailed experimental protocols and safety considerations.
Nomenclature and Chemical Identity
The precise identification of a chemical reagent is fundamental to scientific reproducibility. The molecule in focus is structurally defined by a two-carbon (ethane) backbone, substituted at one end with a thiol (-SH) group and at the other with a methylamino group that is protected with a tert-butoxycarbonyl (Boc) group.
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IUPAC Name: tert-butyl (2-mercaptoethyl)(methyl)carbamate
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Synonyms: tert-butyl methyl(2-sulfanylethyl)carbamate, N-Boc-N-methylcysteamine, 2-(Boc-methylamino)ethanethiol
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CAS Number: 134464-53-2
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Molecular Formula: C₈H₁₇NO₂S
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InChI Key: JEWPGNLVKRCNBX-UHFFFAOYSA-N
The presence of the N-methyl group distinguishes this compound from its more common analogue, 2-(Boc-amino)ethanethiol (Boc-cysteamine). This methylation prevents the formation of a hydrogen-bond-donating N-H group after conjugation and subsequent deprotection, a feature that can be critical for modulating the solubility, conformational flexibility, and biological activity of the final conjugate.
Physicochemical and Safety Data
Quantitative data for this reagent is crucial for experimental design, including reaction stoichiometry, purification, and storage.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 191.29 g/mol | Calculated |
| Appearance | Liquid or viscous liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Table 2: Safety and Hazard Information
The following data is based on GHS classifications for the target molecule and closely related N-Boc protected aminothiols.[1] Users must consult the specific Safety Data Sheet (SDS) from their supplier before handling.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Handling Precautions:
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Work in a well-ventilated area, preferably a chemical fume hood.[1]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
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Avoid inhalation of vapors and direct contact with skin and eyes.[2]
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Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate as recommended.
Synthesis of 2-(N-Boc-N-methylamino)ethanethiol
The synthesis of N-Boc protected amines is a well-established transformation in organic chemistry.[4][5] The most direct route to the target compound involves the protection of the commercially available starting material, 2-(methylamino)ethanethiol.
Protocol 1: Boc-Protection of 2-(Methylamino)ethanethiol
This procedure is adapted from standard protocols for the N-Boc protection of secondary amines.
Objective: To synthesize tert-butyl (2-mercaptoethyl)(methyl)carbamate from 2-(methylamino)ethanethiol hydrochloride.
Materials:
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2-(methylamino)ethanethiol hydrochloride
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Suspend 2-(methylamino)ethanethiol hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
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Cool the flask in an ice bath (0°C).
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Add triethylamine (2.2 eq.) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
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In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM.
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Add the (Boc)₂O solution dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude oil via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure product.
Caption: Synthetic scheme for N-Boc protection.
Core Applications in Drug Development and Bioconjugation
The utility of 2-(N-Boc-N-methylamino)ethanethiol lies in its heterobifunctional nature, which facilitates a two-stage conjugation strategy. This is particularly valuable in the construction of complex biomolecules where controlled, sequential reactions are necessary.[6]
Stage 1: Thiol-Mediated Conjugation
The free thiol group is a potent nucleophile that reacts selectively with specific electrophiles, enabling covalent attachment to proteins, surfaces, or other molecules.
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Thiol-Maleimide Michael Addition: This is the most common application. The thiol reacts with a maleimide-functionalized molecule at pH 6.5-7.5 to form a stable thioether bond. This reaction is highly efficient and specific for thiols, making it a cornerstone of ADC development.[] However, it's important to note that the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation in vivo.[8]
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Haloacetyl/Pyridyl Disulfide Chemistry: Thiols can also react with iodo- or bromoacetamides (alkylation) or with pyridyl disulfides (disulfide exchange) to form stable covalent linkages.
Stage 2: Amine Functionalization via Boc Deprotection
Once the thiol has been conjugated, the Boc protecting group can be removed under mild acidic conditions to unmask the secondary methylamine.
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Deprotection: The Boc group is typically cleaved using trifluoroacetic acid (TFA) in DCM.[6] This reaction is clean and high-yielding, liberating the amine as a TFA salt.
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Secondary Amine Reactivity: The newly exposed secondary amine can then be used as a nucleophile for further functionalization. Common reactions include:
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Amide bond formation: Acylation with activated carboxylic acids (e.g., NHS esters) or acyl chlorides.
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Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new C-N bond.[9]
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Urea/Thiourethane formation: Reaction with isocyanates or isothiocyanates.
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This sequential approach is critical for building complex linkers in ADCs and PROTACs, where one end of the linker is attached to a targeting moiety (like an antibody) and the other to a payload (a cytotoxic drug or an E3 ligase binder).[6]
Experimental Workflow: Two-Stage Bioconjugation
The following protocol outlines a general workflow for using 2-(N-Boc-N-methylamino)ethanethiol to link two different molecules, 'Molecule A' (containing a maleimide) and 'Molecule B' (containing an activated carboxyl group).
Caption: General workflow for sequential bioconjugation.
Protocol 2: Detailed Two-Stage Conjugation
Part A: Thiol-Maleimide Ligation
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Preparation: Dissolve the maleimide-functionalized 'Molecule A' (1.0 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA, at pH 7.0.
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Linker Addition: Dissolve 2-(N-Boc-N-methylamino)ethanethiol (1.2 eq.) in a minimal amount of a water-miscible co-solvent like DMF or DMSO and add it to the solution of Molecule A.
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Reaction: Stir the reaction mixture at room temperature, monitoring progress by LC-MS. The reaction is typically complete within 1-2 hours.
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Purification: Purify the resulting conjugate (A-Linker-Boc) using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials. Lyophilize to obtain a pure solid.
Part B: Boc Deprotection and Amide Coupling
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Deprotection: Dissolve the purified A-Linker-Boc conjugate in a solution of 20-50% TFA in DCM.[6] Stir at room temperature for 30-60 minutes.
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Solvent Removal: Remove the solvent and excess TFA under a stream of nitrogen or via rotary evaporation. The resulting product is the amine-TFA salt (A-Linker-NH₂⁺CH₃-TFA⁻).
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Neutralization and Coupling: Dissolve the amine-TFA salt in anhydrous DMF. Add DIPEA (2.5 eq.) to neutralize the salt. To this solution, add the NHS-ester activated 'Molecule B' (1.5 eq.).
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Reaction: Stir the mixture at room temperature for 2-4 hours, or overnight at 4°C, monitoring by LC-MS.
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Final Purification: Purify the final conjugate (A-Linker-B) by reverse-phase HPLC to obtain the desired high-purity product.
Conclusion
2-(N-Boc-N-methylamino)ethanethiol is a powerful and versatile heterobifunctional linker for researchers in chemistry and biology. Its orthogonal reactive groups—the nucleophilic thiol and the protected secondary amine—enable robust and controlled sequential conjugation strategies. This capability is essential for the rational design and synthesis of sophisticated molecular constructs, including next-generation therapeutics like ADCs and PROTACs. By understanding its properties, synthesis, and reaction mechanisms, scientists can effectively leverage this reagent to advance their research in drug discovery, diagnostics, and materials science.
References
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Adumeau, P., Davydova, M., Zeglis, B. M. (2018). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability. Bioconjugate Chemistry, 29, 1364-1372. Available from: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. Available from: [Link]
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PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Available from: [Link]
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